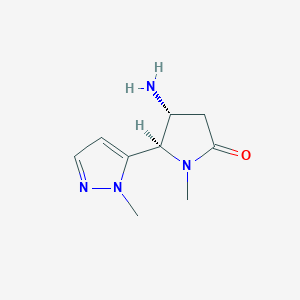

Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

CAS No.: 1820575-34-5

Cat. No.: VC17504107

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820575-34-5 |

|---|---|

| Molecular Formula | C9H14N4O |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | (4R,5R)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3/t6-,9-/m1/s1 |

| Standard InChI Key | KKXCJOOZJZFBHY-HZGVNTEJSA-N |

| Isomeric SMILES | CN1[C@H]([C@@H](CC1=O)N)C2=CC=NN2C |

| Canonical SMILES | CN1C(C(CC1=O)N)C2=CC=NN2C |

Introduction

Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a pyrrolidinone core, an amino group, and a pyrazole moiety, contributing to its distinctive chemical properties and potential biological activities. It is classified as a small molecule with potential applications in drug development and other scientific fields.

Synthesis and Chemical Reactivity

The synthesis of Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one typically involves several key steps in laboratory settings, utilizing various organic synthesis techniques. The compound's chemical reactivity can be attributed to the presence of amino and pyrazole groups, which can participate in various reactions such as nucleophilic substitutions and additions.

Biological Activity and Potential Applications

Research indicates that Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one exhibits significant biological activity, suggesting potential interactions with various biological targets, including receptors and enzymes involved in neurological processes. Preliminary studies suggest it may have implications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter pathways.

Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| Rac-(4S,5S)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol) | 2209078-86-2 | C11H16N4O | Contains a cyclopropyl group instead of a methyl group |

| ((2R,4R)-4-(4-(3-Methyl-1-pheny...)) | 1404559-17-6 | C22H30N6OS | More complex structure with additional phenyl and thiazolidin groups |

| Rac-(5R,6R)-5-amino... | 1594001-78-1 | C9H14N4O | Similar core structure but different substituents |

Mechanism of Action and Interaction Studies

The mechanism of action of Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one involves its interaction with specific biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance or radiolabeled ligand binding assays are often employed to assess these interactions, helping to elucidate its potential therapeutic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume